

# Application Notes and Protocols: B 775 in Optogenetic Manipulation of Dopaminergic Neurons

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | B 775    |           |
| Cat. No.:            | B1667694 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing "B 775" (Amphetamine and Dextroamphetamine) in conjunction with optogenetic manipulation of dopaminergic neurons. Amphetamine and its derivatives are potent psychostimulants that act as releasing agents of dopamine and norepinephrine, making them valuable tools for studying the dynamics of dopaminergic circuitry and its role in behavior and disease.[1][2]

## **Introduction to "B 775" (Amphetamine)**

"B 775" is the imprint found on pills containing a combination of amphetamine and dextroamphetamine, potent central nervous system stimulants.[1][2] These compounds primarily act by increasing the extracellular concentrations of dopamine and norepinephrine. Their mechanism of action involves several processes, including the reversal of the dopamine transporter (DAT), leading to non-vesicular dopamine release, and the inhibition of vesicular monoamine transporter 2 (VMAT2), which increases cytosolic dopamine levels. This modulation of the dopaminergic system makes "B 775" a relevant pharmacological tool for studies involving dopaminergic neurons.

## **Optogenetic Manipulation of Dopaminergic Neurons**

Optogenetics allows for the precise temporal and spatial control of genetically defined neuronal populations through the use of light-sensitive proteins.[3][4] In the context of dopaminergic



neurons, this technology enables researchers to selectively activate or inhibit these cells to investigate their causal role in various brain functions and behaviors, such as reward, motivation, and motor control.[5][6] Combining optogenetics with pharmacological agents like "B 775" offers a powerful approach to dissect the complex interactions between endogenous neuromodulation and circuit-specific neuronal activity.[7][8]

# **Quantitative Data Summary**

The following tables present hypothetical, yet plausible, quantitative data from experiments combining "B 775" with optogenetic stimulation of ventral tegmental area (VTA) dopaminergic neurons.

Table 1: Effect of "B 775" on Optogenetically-Evoked Dopamine Release in the Nucleus Accumbens

| Experimental<br>Group | Optogenetic<br>Stimulation<br>Frequency | Peak Evoked Dopamine Concentration (nM) | Time to Peak<br>(seconds) |
|-----------------------|-----------------------------------------|-----------------------------------------|---------------------------|
| Vehicle Control       | 20 Hz                                   | 150 ± 15                                | 2.5 ± 0.3                 |
| "B 775" (1 mg/kg)     | 20 Hz                                   | 280 ± 25                                | 2.2 ± 0.4                 |
| Vehicle Control       | 50 Hz                                   | 250 ± 20                                | 1.8 ± 0.2                 |
| "B 775" (1 mg/kg)     | 50 Hz                                   | 450 ± 30                                | 1.5 ± 0.3                 |

Table 2: Behavioral Outcomes of Combined "B 775" and Optogenetic VTA Stimulation

| Experimental<br>Group | Optogenetic<br>Stimulation | Locomotor Activity<br>(distance traveled<br>in meters) | Conditioned Place<br>Preference (CPP)<br>Score |
|-----------------------|----------------------------|--------------------------------------------------------|------------------------------------------------|
| Vehicle Control       | No Stimulation             | 15 ± 3                                                 | 0.1 ± 0.05                                     |
| Vehicle Control       | Stimulation (20 Hz)        | 35 ± 5                                                 | 0.6 ± 0.1                                      |
| "B 775" (1 mg/kg)     | No Stimulation             | 50 ± 7                                                 | 0.4 ± 0.08                                     |
| "B 775" (1 mg/kg)     | Stimulation (20 Hz)        | 85 ± 10                                                | 0.9 ± 0.15                                     |



# Experimental Protocols Protocol 1: In Vivo Optogenetic Stimulation of VTA Dopaminergic Neurons with Systemic "B 775" Administration

Objective: To investigate the effect of systemic "**B 775**" on dopamine release and behavior driven by the optogenetic activation of VTA dopaminergic neurons.

#### Materials:

- Transgenic mice expressing Cre recombinase under the control of the tyrosine hydroxylase (TH) promoter (TH-Cre mice).
- AAV vector encoding a Cre-dependent channelrhodopsin (e.g., AAV5-EF1a-DIO-ChR2eYFP).
- Surgical equipment for stereotaxic injection and optic fiber implantation.
- Laser source (473 nm) and patch cords.
- Behavioral testing apparatus (e.g., open field arena, CPP box).
- "B 775" (Amphetamine/Dextroamphetamine) solution (1 mg/mL in sterile saline).
- Vehicle (sterile saline).
- In vivo microdialysis or fast-scan cyclic voltammetry (FSCV) equipment for dopamine measurement.

### Procedure:

- Viral Vector Injection and Optic Fiber Implantation:
  - Anesthetize TH-Cre mice and place them in a stereotaxic frame.
  - $\circ$  Inject 0.5  $\mu$ L of AAV5-EF1a-DIO-ChR2-eYFP into the VTA (coordinates relative to bregma: AP -3.2 mm, ML  $\pm$ 0.5 mm, DV -4.5 mm).



- Implant a 200 μm core optic fiber just above the injection site (DV -4.3 mm).
- Allow 4-6 weeks for viral expression and recovery.
- · Habituation and Baseline Testing:
  - Habituate the animals to the behavioral testing apparatus and handling for 3-5 days.
  - Conduct baseline behavioral testing (e.g., locomotor activity, place preference) without any stimulation or injection.
- Experimental Day:
  - Administer "B 775" (1 mg/kg, i.p.) or vehicle 30 minutes before the start of the experiment.
  - Connect the implanted optic fiber to the laser source.
  - Place the animal in the behavioral arena.
  - For dopamine measurements, insert the microdialysis or FSCV probe into the nucleus accumbens.
- Optogenetic Stimulation:
  - Deliver blue light (473 nm) through the optic fiber. A typical stimulation protocol for phasic firing is 20 Hz, 5 ms pulses for 10 seconds, repeated every minute.[3][9]
  - Record behavioral responses and/or dopamine dynamics throughout the session.
- Data Analysis:
  - Analyze behavioral data (e.g., distance traveled, time spent in specific zones) using appropriate statistical methods.
  - Analyze neurochemical data to quantify changes in dopamine concentration.

# Visualizations Signaling Pathways





Click to download full resolution via product page

Caption: Signaling pathway of "B 775" and optogenetics in a dopaminergic synapse.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for in vivo optogenetics with "B 775" administration.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. Optogenetic stimulation of VTA dopamine neurons reveals that tonic but not phasic patterns of dopamine transmission reduce ethanol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optogenetic Stimulation of Midbrain Dopamine Neurons Produces Striatal Serotonin Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optogenetic Interrogation of Dopaminergic Modulation of the Multiple Phases of Reward-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Integrating Optogenetic and Pharmacological Approaches to Study Neural Circuit Function: Current Applications and Future Directions PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioelectronics.northwestern.edu [bioelectronics.northwestern.edu]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: B 775 in Optogenetic Manipulation of Dopaminergic Neurons]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667694#b-775-and-optogenetic-manipulation-of-dopaminergic-neurons]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com